molecular formula C9H12N2O4S B1274073 N-(2-methoxy-5-sulfamoylphenyl)acetamide CAS No. 85605-29-4

N-(2-methoxy-5-sulfamoylphenyl)acetamide

Cat. No.: B1274073
CAS No.: 85605-29-4
M. Wt: 244.27 g/mol
InChI Key: CIPIFLDLSCTFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C₉H₁₂N₂O₄S and a molecular weight of 244.27 g/mol . It is characterized by the presence of a methoxy group, a sulfamoyl group, and an acetamide group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-methoxy-5-sulfamoylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methoxy-5-sulfamoylaniline and acetic anhydride.

    Reaction Conditions: The reaction is conducted in the presence of a base, such as pyridine, at a temperature of around 0-5°C.

    Procedure: The 2-methoxy-5-sulfamoylaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-5-sulfamoylphenyl)acetamide.

    Reduction: Formation of N-(2-methoxy-5-aminophenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-sulfamoylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-sulfamoylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and sulfamoyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

N-(2-methoxy-5-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)acetamide: Lacks the sulfamoyl group, resulting in different chemical and biological properties.

    N-(2-hydroxy-5-sulfamoylphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions.

    N-(2-methoxy-5-aminophenyl)acetamide:

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-methoxy-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPIFLDLSCTFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388136
Record name N-(2-methoxy-5-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85605-29-4
Record name N-(2-methoxy-5-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.